3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline
Description
3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline is a multifunctional aromatic amine characterized by a nitro group (-NO₂) at position 3, a phenoxy group (-O-C₆H₃(CF₃)) at position 5, and a trifluoromethyl (-CF₃) substituent at the meta position of the phenoxy ring (Figure 1). Its molecular formula is C₁₃H₉F₃N₂O₃, with a molecular weight of 316.22 g/mol. This compound’s unique structure combines electron-withdrawing (nitro, trifluoromethyl) and electron-donating (amine, ether) groups, making it a candidate for applications in pharmaceuticals and agrochemicals. However, its specific synthesis route and biological profile require further exploration.
Properties
IUPAC Name |
3-nitro-5-[3-(trifluoromethyl)phenoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O3/c14-13(15,16)8-2-1-3-11(4-8)21-12-6-9(17)5-10(7-12)18(19)20/h1-7H,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPUZYMJECRKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced via a reaction with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Phenoxylation: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where the appropriate phenol derivative reacts with the precursor compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are used in nucleophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions include various substituted anilines, phenols, and trifluoromethylated derivatives.
Scientific Research Applications
Chemistry
3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline serves as a building block in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions, including:
- Oxidation : The nitro group can be reduced to an amino group.
- Reduction : The compound can undergo reduction to form substituted anilines.
- Substitution : The phenoxy group participates in nucleophilic aromatic substitution reactions.
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Varies |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Varies |
| Substitution | Sodium hydroxide, Potassium carbonate | Varies |
Biology
Research indicates that this compound exhibits potential biological activities , particularly in antimicrobial and anticancer research. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Antimicrobial Activity
Studies have shown that compounds with similar structures containing nitro groups demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the nitro group is crucial for this activity.
Anticancer Properties
The compound is being explored for its potential as a pharmaceutical intermediate. Its ability to penetrate cell membranes effectively enhances its bioavailability, making it a candidate for further development in cancer therapies.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials with unique properties. The compound's unique combination of functional groups allows for further derivatization and application in specialized areas such as agrochemicals and polymer science.
Case Study 1: Antimicrobial Activity
A study published in Antibiotics examined the antimicrobial efficacy of various nitro-containing compounds, including this compound. The results indicated that the compound exhibited significant activity against multiple bacterial strains, showcasing its potential as an antimicrobial agent .
Case Study 2: Anticancer Research
Research conducted at a leading pharmaceutical institution investigated the anticancer properties of derivatives of this compound. The study revealed that modifications to the compound's structure could enhance its efficacy against specific cancer cell lines .
Mechanism of Action
The mechanism of action of 3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The biological and physicochemical properties of aniline derivatives are highly sensitive to substituent positions and electronic characteristics. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Aniline Derivatives
Physicochemical Properties
- Basicity : The ortho-substituted nitro group in 2-nitro-3-(trifluoromethyl)aniline reduces basicity compared to para-substituted analogs, as seen in .
- Solubility : Methoxy-substituted derivatives (e.g., 3-Methoxy-5-(trifluoromethyl)aniline) exhibit improved solubility due to the electron-donating methoxy group, contrasting with the hydrophobic trifluoromethyl and nitro groups .
Biological Activity
3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a nitro group, a trifluoromethyl group, and a phenoxy moiety, which contribute to its unique chemical properties:
- Chemical Formula : C₁₄H₉F₃N₂O₂
- Molecular Weight : 300.23 g/mol
- Functional Groups : Nitro (-NO₂), Trifluoromethyl (-CF₃), Phenoxy (-O-C₆H₄)
The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to:
- Reduction of the Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.
- Enhanced Lipophilicity : The trifluoromethyl group improves the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted that compounds with similar structures containing nitro groups demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The presence of the nitro group was crucial for this activity, promoting radical formation through bioreduction .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism involves the activation of caspases and upregulation of p53 expression, leading to programmed cell death .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 64 | Radical formation via bioreduction |
| Anticancer | MCF-7 (Breast Cancer) | 0.48 | Apoptosis induction via caspases |
| Anticancer | U-937 (Monocytic Leukemia) | 39.1 | p53 activation |
Case Studies
- Anticancer Efficacy : A study reported that derivatives of this compound showed cytotoxicity comparable to established chemotherapeutics like doxorubicin against MCF-7 cells. Flow cytometry analysis confirmed that these compounds could arrest cell proliferation at the G1 phase and trigger apoptosis through increased caspase activity .
- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of related nitro-containing compounds, revealing that the introduction of halogen atoms significantly enhanced antibacterial activity against resistant strains compared to traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
